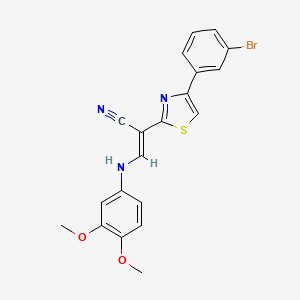

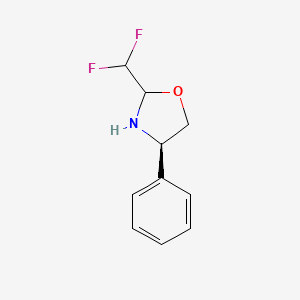

![molecular formula C18H12Cl2FNOS2 B2755104 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 251097-51-5](/img/structure/B2755104.png)

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide, also known as 3-(2,4-dichlorobenzylsulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide, is a synthetic molecule that has been studied for its potential applications in medicine and drug development. It is a member of the thiophenecarboxamide family, a group of molecules that are known for their ability to bind to certain proteins and inhibit their activity. This molecule has been studied for its potential to act as a drug target for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Transparent Aromatic Polyimides

A study investigated the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, by using thiophenyl-substituted benzidines like 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB). These materials, including non-fluorinated sulfur-containing aromatic PIs, showed potential for applications in optoelectronics due to their transparency, colorlessness, and high refractive indices (Tapaswi et al., 2015).

Antimicrobial Activity

Research on thiourea derivatives, including those with various halogenated phenyl substituents, revealed their potential as antimicrobial agents. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm formation capabilities. The study highlights the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Coordination Chemistry

In the field of coordination chemistry, research focused on the synthesis and characterization of dinucleating P2N2S ligands, which showed the ability to form cationic palladium complexes. These complexes were investigated for their potential applications in catalysis, specifically in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).

Cytotoxic Activity

Studies on the synthesis and crystal structure of novel thiopyrimidine derivatives have shown that certain compounds exhibit cytotoxic activity against various human cell lines, including umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562. This research contributes to the development of new anticancer drugs (Stolarczyk et al., 2018).

Carbonic Anhydrase Inhibitors

Another area of research involves the inhibition of carbonic anhydrase isozymes, which are associated with various diseases. Halogenated sulfonamides, including those related to the chemical structure of interest, have been synthesized and evaluated for their inhibition potential against isozymes like CA IX. These compounds could have applications as antitumor agents (Ilies et al., 2003).

Mecanismo De Acción

- This compound belongs to the class of indole derivatives, which have diverse biological activities . However, specific targets for this compound are not explicitly mentioned in the literature.

- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

- Antiseptic Properties : Notably, the related compound 2,4-dichlorobenzyl alcohol (a mild antiseptic) kills bacteria and viruses associated with mouth and throat infections .

- Without specific data on this compound, we can’t pinpoint affected pathways. However, indole derivatives often modulate various cellular processes, including inflammation, cell signaling, and metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FNOS2/c19-12-2-1-11(15(20)9-12)10-25-16-7-8-24-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEAZLDWNQJEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)

![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)